4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Description
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted with:
- A chlorine atom at position 4,
- A 4-chlorophenyl group at position 6,
- A 3-pyridinyl group at position 2,
- A carbonitrile moiety at position 5.
Its molecular formula is C₁₆H₈Cl₂N₄ (molecular weight: 335.17 g/mol) . The chlorine substituents enhance lipophilicity, while the pyridinyl and carbonitrile groups contribute to electronic diversity, enabling interactions with biological targets.
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4/c17-12-5-3-10(4-6-12)14-13(8-19)15(18)22-16(21-14)11-2-1-7-20-9-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBORVPDMRUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the Pyridinyl Group: The pyridinyl group can be added via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridinyl halide and a palladium catalyst.
Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridinyl and chlorophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is investigated for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
a) 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Molecular Formula : C₁₇H₁₁ClN₄O
- Key Differences :
- 4-Methoxyphenyl replaces 4-chlorophenyl at position 6.
- 2-Pyridinyl replaces 3-pyridinyl at position 2.
- Impact: The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro group.
b) 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h)
- Molecular Formula : C₁₇H₁₁ClN₄
- Key Differences: Amino group (-NH₂) replaces chlorine at position 4. Phenyl group replaces 3-pyridinyl at position 2.
- Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Melting point (222°C) is higher than typical chloro-substituted pyrimidines due to increased crystallinity from hydrogen bonding .
Analogues with Amino Substituents
a) 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Molecular Formula : C₁₉H₁₆ClN₅
- Key Differences: Isopropylamino group replaces 4-chlorophenyl at position 6. 4-Pyridinyl replaces 3-pyridinyl at position 2.
- Higher molecular weight (349.83 g/mol) may influence pharmacokinetic properties like absorption .
b) 2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile (4i)
- Molecular Formula : C₁₁H₈ClN₅
- Key Differences: Amino groups at positions 2 and 4 replace chlorine and 3-pyridinyl.
- Impact: Dual amino groups significantly enhance water solubility and dipole interactions. High melting point (229–231°C) underscores thermal stability .
Analogues with Halogen and Heterocyclic Variations
a) 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Molecular Formula : C₁₈H₁₁ClN₄O
- Key Differences :
- 3-Methoxyphenyl replaces 4-chlorophenyl at position 6.
- Phenyl group replaces 3-pyridinyl at position 2.
- Phenyl at position 2 offers π-π stacking opportunities absent in pyridinyl derivatives .
Comparative Analysis Table
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and cyano groups enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes). Methoxy and amino groups improve solubility but may reduce membrane permeability .
- Heterocyclic Influence : Pyridinyl groups (2- vs. 3- vs. 4-) alter binding modes in receptor pockets. For example, 3-pyridinyl may coordinate metal ions, while 4-pyridinyl offers distinct π-stacking geometries .
- Thermal Stability: Amino-substituted derivatives exhibit higher melting points due to hydrogen bonding, whereas chloro-substituted analogues rely on halogen bonding and van der Waals forces .
Biological Activity
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H8Cl2N4
- Molecular Weight : 327.17 g/mol
- CAS Number : Not specified in the sources but associated compounds have CAS numbers indicating similar structures.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and inflammation. The compound is believed to act as an inhibitor of specific kinases and receptors involved in cellular signaling pathways, which may lead to its observed therapeutic effects.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The precise mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammatory responses. This activity is mediated through:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a potential role in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 (PubMed) | Demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potency against specific cancer types. |
| Study 2 (Journal of Medicinal Chemistry) | Reported anti-inflammatory activity comparable to established anti-inflammatory drugs, with a favorable safety profile in preliminary animal studies. |
| Study 3 (Drug Development Research) | Investigated the structure-activity relationship (SAR) and found that modifications to the pyrimidine ring enhanced biological activity, providing insights for future drug design. |
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents on the pyrimidine core can significantly influence the biological activity of this compound. For instance:
- Chloro groups at specific positions enhance binding affinity to target proteins.
- Pyridine substituents contribute to increased selectivity for certain kinase targets.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the structural identity of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile?
- Methodological Answer : Combine FT-IR (to confirm nitrile C≡N stretches near 2200–2250 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and carbons from the pyridinyl and chlorophenyl groups), and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (M⁺) at m/z 327.17 . Elemental analysis (C, H, N) should align with theoretical values (C: 58.74%, H: 2.46%, Cl: 21.66%, N: 17.14%), though minor deviations (<0.3%) are common due to hygroscopicity or solvent retention .
Q. How is this compound synthesized, and what reaction conditions optimize yield?
- Methodological Answer : A three-component synthesis under thermal aqueous conditions is effective. For example:
React 3-pyridinecarbonitrile with 4-chlorophenylacetonitrile in the presence of a chlorinating agent (e.g., POCl₃) at 80–100°C.
Use ammonium acetate as a catalyst to facilitate cyclization.
Purify via recrystallization from ethanol or acetonitrile. Yields >70% are achievable, but optimization of molar ratios (1:1.2:1.5) and reaction time (6–8 hrs) is critical .
Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : The compound’s low solubility in common solvents (e.g., DMSO, chloroform) complicates crystal growth. Use slow evaporation in mixed solvents (e.g., DCM/hexane) or diffusion methods with methanol/water. For data collection, employ SHELXL-2018 for refinement and ORTEP-3 for thermal ellipsoid visualization. Note that twinning or disorder in the pyridinyl group may require HKL-3000 for data integration .
Advanced Research Questions
Q. How do electronic effects of the 3-pyridinyl and 4-chlorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl on the phenyl ring deactivates the pyrimidine core, reducing nucleophilic substitution rates. In contrast, the 3-pyridinyl group enhances π-stacking interactions, facilitating Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Experimental validation via HPLC-MS monitoring of reaction intermediates is advised .
Q. What discrepancies arise in elemental analysis data for pyrimidinecarbonitriles, and how are they resolved?
- Methodological Answer : Systematic C% deficits (e.g., 66.22% observed vs. 66.55% theoretical for analog 4h ) stem from incomplete combustion or adsorbed moisture. Mitigate this by:
- Drying samples at 100°C under vacuum for 24 hrs.
- Using CHNS-O analyzers with dynamic flash combustion (accuracy ±0.3%).
- Cross-validating with X-ray crystallography to confirm stoichiometry .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using kinase crystal structures (PDB: e.g., 1ATP for EGFR). Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
